Monoacylglycerol Acyltransferase (MAGAT) Apparent Km for Stearoyl-CoA in Plant Lipid Biosynthesis
In the biosynthesis of diacylglycerols in plants, the enzyme monoacylglycerol acyltransferase (MAGAT) exhibits differential substrate affinity based on the acyl-CoA donor. The apparent Km value for stearoyl-CoA is quantified, allowing a direct comparison with other acyl-CoA species to understand the enzyme's selectivity and the metabolic fate of this specific compound [1].
| Evidence Dimension | Apparent Michaelis-Menten constant (Km) for MAGAT |
|---|---|
| Target Compound Data | Km = 25.66 μM |
| Comparator Or Baseline | Palmitoyl-CoA (C16:0): Km = 17.54 μM; Oleoyl-CoA (C18:1): Km = 9.35 μM |
| Quantified Difference | Stearoyl-CoA exhibits a ~1.5-fold higher Km than palmitoyl-CoA and a ~2.7-fold higher Km than oleoyl-CoA |
| Conditions | Purified enzyme from developing peanut (Arachis hypogaea) cotyledons |
Why This Matters
This quantitative difference defines the compound's specific role and flux within plant lipid metabolism, which is critical for researchers studying or engineering oilseed lipid composition.
- [1] Vijayaraj P, et al. Identification, purification, and characterization of monoacylglycerol acyltransferase from developing peanut cotyledons. J Biol Chem. 2004;279(25):26850-6. View Source
